molecular formula C12H9ClN4S B2437841 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 98968-28-6

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2437841
CAS No.: 98968-28-6
M. Wt: 276.74
InChI Key: XDNMLKBTWNYYDU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its diverse chemical reactivity and biological properties.

Mechanism of Action

Target of Action

The primary target of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cAMP, a second messenger involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and cardiac function .

Mode of Action

This compound acts as an inhibitor of the cAMP PDE enzyme . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This results in the activation of protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function .

Biochemical Pathways

The increased levels of cAMP resulting from the inhibition of PDE can affect several biochemical pathways. For example, in cardiac cells, increased cAMP can enhance calcium influx, leading to increased contractility . In smooth muscle cells, increased cAMP can lead to relaxation and vasodilation . In immune cells, increased cAMP can modulate inflammatory responses .

Pharmacokinetics

It is known that the compound undergoes a hydrogen-deuterium (h-d) exchange with cd3od in the presence of naod . This suggests that the compound may be metabolized in the body through similar mechanisms .

Result of Action

The inhibition of PDE by this compound leads to a variety of cellular effects. In the cardiovascular system, the compound can act as a vasodilator, similar to theophylline . This can lead to decreased blood pressure and increased blood flow . In immune cells, the compound can modulate inflammatory responses, potentially reducing inflammation and immune-related symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect cAMP levels can potentially enhance or diminish the effects of the compound . Additionally, factors such as pH and temperature can influence the H-D exchange process, potentially affecting the compound’s metabolism and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-triazole with benzylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 2-(Benzylthio)-5-substituted-[1,2,4]triazolo[1,5-a]pyrimidines.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydro derivatives of the triazolopyrimidine ring.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. It has been investigated for its anticancer, antiviral, and antibacterial activities.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds.

    Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

    2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a chlorine atom, which can lead to different chemical reactivity and biological activity.

    2-(Benzylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: The presence of a phenyl group can enhance the compound’s ability to interact with specific biological targets.

    2-(Benzylthio)-5-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine: The ethoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

The unique combination of the benzylthio and chloro groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-6-7-17-11(14-10)15-12(16-17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNMLKBTWNYYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C=CC(=NC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A zinc-copper couple was prepared following the procedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn--Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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